molecular formula C13H25N3O3 B7986735 [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester

Cat. No.: B7986735
M. Wt: 271.36 g/mol
InChI Key: BXYLTEYPEAHUHD-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an amino-acetyl group, and a tert-butyl ester moiety. Its chemical properties make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Introduction of the Amino-Acetyl Group: The amino-acetyl group is introduced via an acylation reaction using an appropriate acylating agent, such as acetyl chloride or acetic anhydride.

    Formation of the Carbamic Acid Ester: The final step involves the esterification of the carbamic acid with tert-butyl alcohol under acidic conditions, often using a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester may involve the use of continuous flow reactors to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of tert-butyl esters, offering advantages such as improved reaction control, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino-acetyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

[®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is a key intermediate in the development of drugs targeting various diseases, including neurological disorders and cancer.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

[®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester can be compared with other similar compounds, such as:

    [®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid methyl ester: This compound differs by having a methyl ester group instead of a tert-butyl ester group, which can influence its reactivity and biological activity.

    [®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid ethyl ester: Similar to the methyl ester, the ethyl ester variant has different steric and electronic properties compared to the tert-butyl ester.

    [®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid isopropyl ester: The isopropyl ester variant offers unique steric hindrance and reactivity patterns.

The uniqueness of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)15(4)10-6-5-7-16(9-10)11(17)8-14/h10H,5-9,14H2,1-4H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYLTEYPEAHUHD-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1CCCN(C1)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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